4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of an indole moiety, an azetidine ring, and a pyranone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the azetidine ring, and finally the coupling with the pyranone moiety. Key steps include:
Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as β-amino alcohols or azetidinones.
Coupling with Pyranone: The final step involves the coupling of the azetidine-indole intermediate with a pyranone derivative under conditions that promote ether formation, such as using strong bases or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity. Pathways involved could include inhibition of kinase activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety.
Azetidine Derivatives: Azetidinones and β-lactams are structurally related to the azetidine ring.
Pyranone Derivatives: Compounds like coumarins and flavonoids contain the pyranone structure.
Uniqueness
What sets 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one apart is the combination of these three distinct moieties in a single molecule, which may confer unique biological activities and chemical reactivity not observed in simpler analogs.
Properties
IUPAC Name |
4-[1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-6-14(8-19(23)24-12)25-15-10-21(11-15)18(22)7-13-9-20-17-5-3-2-4-16(13)17/h2-6,8-9,15,20H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJGTTANEXQFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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